2-(Methoxymethyl)oxolane-2-carbaldehyde
Description
2-(Methoxymethyl)oxolane-2-carbaldehyde is a cyclic ether derivative featuring an oxolane (tetrahydrofuran) backbone substituted with a methoxymethyl group and a carbaldehyde functional group at the 2-position. Its structure combines the rigidity of the oxolane ring with the reactivity of the aldehyde group, enabling diverse chemical transformations.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(methoxymethyl)oxolane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-9-6-7(5-8)3-2-4-10-7/h5H,2-4,6H2,1H3 |
InChI Key |
YWDHVYHUJYPVTP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCO1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)oxolane-2-carbaldehyde typically involves the reaction of oxolane derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group, followed by oxidation to form the aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)oxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)oxolane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)oxolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on 2-(Methoxymethyl)oxolane-2-carbaldehyde are scarce, insights can be drawn from structurally related compounds with methoxymethyl or analogous substituents in different scaffolds. Below is a detailed comparison based on functional groups and pharmacological activities reported in the literature.
Methoxymethyl-Substituted Indole Derivatives
The provided evidence highlights indole derivatives with methoxymethyl groups, such as (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and its isomer (Compound 11) . Key comparisons include:
Table 1: Comparative Properties of Methoxymethyl-Containing Compounds
Key Observations:
Structural Differences: The oxolane backbone in the target compound contrasts with the indole core of Compounds 10/11.
Functional Group Roles: The methoxymethyl group in both compounds likely increases lipophilicity, aiding membrane permeability. In Compound 10/11, this group contributes to antiarrhythmic efficacy and adrenoceptor binding . The aldehyde in this compound offers a reactive site for nucleophilic additions, absent in the indole derivatives.
Synthetic Utility : The indole derivatives were synthesized with moderate yields (68–70%) via multi-step procedures , suggesting that similar strategies could apply to the target compound, though its aldehyde group may require stabilization during synthesis.
Analogous Oxolane Derivatives
Hypothetical analogs of this compound, such as 2-methyloxolane-2-carbaldehyde or 2-ethoxymethyloxolane-2-carbaldehyde , would differ in substituent size and polarity. For instance:
Biological Activity
2-(Methoxymethyl)oxolane-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C7H10O3
- Molecular Weight: 142.15 g/mol
- IUPAC Name: this compound
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The aldehyde functional group is known to participate in nucleophilic addition reactions, potentially leading to the formation of adducts with proteins or nucleic acids. This reactivity can influence various biochemical pathways, including:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It could affect signaling pathways by modifying receptor activity or altering intracellular signaling cascades.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains.
- In vitro tests have shown efficacy against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties:
- Some studies have explored the compound's potential as an anticancer agent, demonstrating cytotoxic effects on various cancer cell lines.
- The mechanism may involve apoptosis induction or cell cycle arrest.
-
Anti-inflammatory Effects:
- There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
-
Antimicrobial Efficacy:
A study tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections. -
Cytotoxicity in Cancer Cells:
In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest. -
Inflammation Model:
An animal model of induced inflammation demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups, indicating its potential application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
